![molecular formula C26H26FNO B566171 (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone CAS No. 1364933-60-7](/img/structure/B566171.png)
(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Übersicht
Beschreibung
Es ahmt die psychoaktiven Wirkungen der Hauptpsychoaktivkomponente von Cannabis, Delta-9-Tetrahydrocannabinol (THC), nach . EAM2201 ist ein potenter Agonist für die Cannabinoid-Rezeptoren und wurde weit verbreitet als illegale Freizeitdroge missbraucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von EAM2201 beinhaltet die Reaktion von 4-Ethyl-1-Naphthalenylchlorid mit 1-(5-Fluorpentyl)-1H-Indol-3-Carbonsäure in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von EAM2201 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EAM2201 involves the reaction of 4-ethyl-1-naphthalenyl chloride with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of EAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
EAM2201 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: EAM2201 kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen sind für EAM2201 weniger verbreitet.
Substitution: EAM2201 kann Substitutionsreaktionen eingehen, insbesondere an der Fluorpentylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Natriumazid oder Kaliumcyanid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und carboxylierte Derivate von EAM2201 .
Wissenschaftliche Forschungsanwendungen
EAM2201 wurde auf sein Potenzial untersucht, mit verschiedenen Arzneimittel-metabolisierenden Enzymen zu interagieren. Es wurde gezeigt, dass es die Aktivitäten von Cytochrom-P450-Enzymen und Uridin-5’-diphospho-glucuronosyltransferasen in menschlichen Lebermikrosomen hemmt . Dies macht es zu einem wertvollen Werkzeug zur Untersuchung von Arzneimittel-Wechselwirkungen und dem Metabolismus anderer Verbindungen . Darüber hinaus wurde EAM2201 in der forensischen Toxikologie eingesetzt, um seinen Metabolismus zu verstehen und sein Vorhandensein in biologischen Proben nachzuweisen .
Wirkmechanismus
EAM2201 wirkt als vollständiger Agonist an den Cannabinoid-Rezeptoren CB1 und CB2 . Es bindet mit hoher Affinität an diese Rezeptoren und ahmt die Wirkungen von Delta-9-Tetrahydrocannabinol (THC) nach . Die Aktivierung dieser Rezeptoren führt zu verschiedenen physiologischen Wirkungen, darunter veränderte Wahrnehmung, Stimmung und Kognition . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Adenylatcyclase und die Modulation von Ionenkanälen .
Wirkmechanismus
EAM2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2 . It binds to these receptors with high affinity, mimicking the effects of delta-9-tetrahydrocannabinol (THC) . The activation of these receptors leads to various physiological effects, including altered perception, mood, and cognition . The molecular targets and pathways involved include the inhibition of adenylate cyclase and modulation of ion channels .
Vergleich Mit ähnlichen Verbindungen
EAM2201 ähnelt strukturell anderen synthetischen Cannabinoiden wie JWH-210 und AM-2201 . es ist einzigartig durch das Vorhandensein einer Ethylgruppe in der 4-Position des Naphthylrings und eines Fluoratoms in der Pentylkette . Diese strukturelle Modifikation verstärkt seine Bindungsaffinität und Potenz an den Cannabinoid-Rezeptoren .
Liste ähnlicher Verbindungen
- JWH-210
- AM-2201
- MAM-2201
- THJ-2201
Biologische Aktivität
(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly referred to as EAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This compound is structurally related to other synthetic cannabinoids, such as JWH-210, and exhibits significant psychoactive properties. Understanding its biological activity is crucial for both therapeutic applications and risk assessment in the context of substance abuse.
Chemical Structure and Properties
EAM-2201 has the following chemical structure:
- Molecular Formula: C26H26FNO
- Molecular Weight: 387.4891 g/mol
- CAS Number: 1364933-60-7
The compound features an ethyl group on the naphthalene moiety and a fluoropentyl chain attached to the indole structure, which enhances its affinity for cannabinoid receptors.
EAM-2201 acts primarily as a full agonist at the cannabinoid receptors (CB1 and CB2). This interaction leads to various physiological effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the active component of cannabis. The high potency of EAM-2201 can result in more intense effects compared to THC due to its ability to activate these receptors more effectively.
Biological Activity Overview
The biological activity of EAM-2201 can be summarized as follows:
Activity | Description |
---|---|
Cannabinoid Receptor Agonism | EAM-2201 binds strongly to CB1 and CB2 receptors, leading to psychoactive effects. |
Psychoactive Effects | Users report effects such as euphoria, relaxation, and altered perception. |
Toxicological Effects | Associated with severe adverse reactions including tachycardia, hallucinations, and potential respiratory depression. |
Case Studies and Research Findings
Recent studies have highlighted the risks associated with synthetic cannabinoids like EAM-2201. For instance:
- Case Reports of Toxicity : There have been multiple case reports linking EAM-2201 use to severe health complications, including cardiovascular events and psychiatric disturbances. Users have experienced symptoms such as agitation, psychosis, and seizures following consumption .
- Potency Comparison : Research indicates that synthetic cannabinoids can be significantly more potent than THC. For example, studies suggest that EAM-2201 may produce effects at lower doses than cannabis-derived products due to its full agonist properties at cannabinoid receptors .
- Risk Assessment Reports : The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented instances of mass poisonings linked to synthetic cannabinoids, emphasizing the unpredictable nature of their potency and effects .
Eigenschaften
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXPXDWLZORPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745434 | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364933-60-7 | |
Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EAM-2201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EAM 2201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EAM-2201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does EAM-2201 interact with its target and what are the downstream effects?
A1: EAM-2201 acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.
Q2: What is known about the metabolism of EAM-2201?
A2: Research indicates that EAM-2201 is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for EAM-2201 to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .
Q3: Are the metabolites of EAM-2201 biologically active?
A3: Yes, research suggests that several major phase I metabolites of EAM-2201 retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.
Q4: What analytical techniques are used to study EAM-2201?
A4: Several analytical methods are employed to detect, identify, and quantify EAM-2201 and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate EAM-2201 from other compounds.
Q5: What are the implications of EAM-2201 being found in forensic samples?
A5: The detection of EAM-2201 in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.
Q6: Has EAM-2201 been detected in products like "spice-like" herbal mixtures?
A6: Yes, EAM-2201 has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.